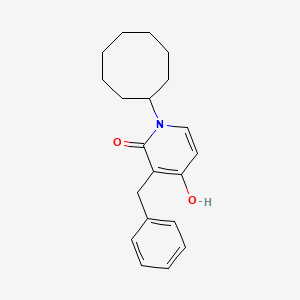

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone is a heterocyclic compound that has been extensively studied due to its potential biological activity. It has various applications in medicinal chemistry, biochemistry and pharmacology. It is an important component of many natural and synthetic drugs, and has been studied for its effects on various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Structural and Physical Studies

Research on "3-hydroxy-2-methyl-4(1H)-pyridinones" with various substituents, including studies on their physical and structural properties, has shown that these compounds exhibit interesting characteristics such as hydrogen bonding and potential for forming complex structures. Such studies lay the groundwork for understanding how modifications in the pyridinone structure, like in "3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone", can influence physical properties and intermolecular interactions, important for materials science and pharmaceutical applications (Nelson et al., 1988).

Synthesis and Functionalization

The synthesis and functionalization of pyridinone derivatives are crucial for creating novel compounds with potential applications in drug development and material science. Studies on "4H-Pyrano[3,2-c]pyridines" from "4-Hydroxy-6-methyl-2-pyridone" reveal methods for generating functionalized pyridine derivatives, which can serve as a basis for developing new chemical entities with specific properties (Mekheimer et al., 1997).

Ligand Behavior and Metal Interaction

Pyridinone derivatives exhibit the capability to act as ligands, forming complexes with metal ions. This property is significant for applications in coordination chemistry, where such complexes can be utilized in catalysis, environmental remediation, and as contrast agents in medical imaging. The synthesis and characterization of tetraazamacrocycle derivatives with pyridinone moieties highlight their potential in selectively binding ammonium cations, demonstrating the role of pyridinone derivatives in designing selective receptors (Formica et al., 2003).

Catalysis and Chemical Transformations

Research on pyridine derivatives, including those similar to "3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone", has explored their role in catalyzing chemical transformations. The development of templates based on pyridine for directing meta-C–H activation exemplifies the application of these compounds in facilitating selective chemical reactions, a key aspect in organic synthesis and pharmaceutical manufacturing (Chu et al., 2015).

Photophysical Properties

The photophysical properties of pyridinone derivatives make them candidates for applications in photonic and electronic materials. Studies on lanthanide-based coordination polymers assembled from derivatives of pyridinones reveal their potential in luminescent materials, which can be utilized in lighting, displays, and as sensors (Sivakumar et al., 2011).

Eigenschaften

IUPAC Name |

3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-19-13-14-21(17-11-7-2-1-3-8-12-17)20(23)18(19)15-16-9-5-4-6-10-16/h4-6,9-10,13-14,17,22H,1-3,7-8,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTOUBQPLURFEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=CC(=C(C2=O)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333232 |

Source

|

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone | |

CAS RN |

478247-80-2 |

Source

|

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)

![2-{[(4-chloroanilino)carbothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2718914.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)

![Ethyl 3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)

![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)

![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)

![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)